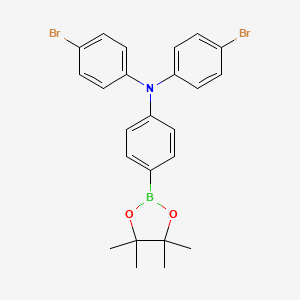

N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Descripción

N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 850153-24-1) is a boronate ester-functionalized triarylamine derivative with the molecular formula C₂₄H₂₄BBr₂NO₂ and a molecular weight of 529.08 g/mol . It features two 4-bromophenyl groups attached to the amine nitrogen and a pinacol boronate ester at the para position of the central aromatic ring. This compound is primarily used as a key intermediate in synthesizing conjugated polymers and hole-transporting materials (HTMs) for organic electronics, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs) . Its bromine substituents enable further cross-coupling reactions (e.g., Suzuki, Yamamoto), while the boronate ester moiety facilitates polymerization via Miyaura borylation or Suzuki-Miyaura cross-coupling .

Propiedades

IUPAC Name |

N,N-bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BBr2NO2/c1-23(2)24(3,4)30-25(29-23)17-5-11-20(12-6-17)28(21-13-7-18(26)8-14-21)22-15-9-19(27)10-16-22/h5-16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOQIMZHMJQJEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850153-24-1 | |

| Record name | N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis predominantly relies on the Miyaura borylation reaction, which couples an aryl bromide with bis(pinacolato)diboron under palladium catalysis in the presence of a base. The target compound is prepared by selective borylation of the para position of aniline derivatives bearing bromophenyl substituents.

Detailed Preparation Procedure

2.1. Starting Materials and Reagents

| Reagent/Material | Role | Typical Amounts (Example) |

|---|---|---|

| 4-Bromo-N,N-bis(4-bromophenyl)aniline | Aryl bromide substrate | 1 mmol (e.g., 0.32 g) |

| Bis(pinacolato)diboron (B2Pin2) | Boron source | 1.5 mmol (e.g., 0.38 g) |

| Potassium acetate (KOAc) | Base | 4 mmol (e.g., 0.4 g) |

| Pd(PPh3)2Cl2 (bis-triphenylphosphine-palladium(II) chloride) | Catalyst | 0.05 mmol (e.g., 35 mg) |

| N,N-Dimethylformamide (DMF) | Solvent | Minimum amount for dissolution |

| Inert gas (Nitrogen) | Inert atmosphere | Continuous during reaction |

- The reagents are combined in a dry round-bottom flask under nitrogen atmosphere.

- The mixture is refluxed at approximately 130°C for 6 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the solvent is removed under vacuum.

- The crude product is extracted with dichloromethane.

- The organic layer is concentrated using a rotary evaporator.

- Purification is performed by column chromatography on silica gel.

- Elution solvent system: ethyl acetate:hexane in a ratio of 2:98.

- Typical yield: approximately 75%.

Reaction Scheme Summary

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Borylation | 4-Bromo-N,N-bis(4-bromophenyl)aniline + bis(pinacolato)diboron | Pd(PPh3)2Cl2 catalyst, KOAc base, DMF solvent, reflux 6 h, N2 atmosphere |

| 2. Workup | Solvent removal, extraction with dichloromethane | Vacuum evaporation, rotary evaporator |

| 3. Purification | Column chromatography | Silica gel, ethyl acetate:hexane (2:98) |

Representative Research Findings

- The palladium-catalyzed Miyaura borylation is highly efficient for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety into aromatic amines bearing bromophenyl groups.

- The use of potassium acetate as a base and DMF as solvent provides good solubility and reaction rates.

- The inert atmosphere (nitrogen) prevents catalyst deactivation and side reactions.

- Refluxing for 6 hours ensures complete conversion, with TLC monitoring to optimize reaction time.

- The isolated product exhibits high purity after silica gel chromatography, with yields around 75%, demonstrating the method's reliability.

Alternative Preparation Insights

- Similar boronate esters of aniline derivatives are synthesized by coupling 4-bromoaniline with bis(pinacolato)diboron under palladium catalysis, indicating the general applicability of this method.

- The Miyaura borylation reaction conditions (palladium catalyst, base, inert atmosphere, reflux) are consistent across various substituted aniline derivatives, supporting the robustness of the procedure.

- Variations in base (e.g., sodium tert-butoxide) and solvents (e.g., toluene) have been reported but DMF and KOAc remain common for optimal yield and selectivity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Purpose/Effect |

|---|---|---|

| Catalyst | Pd(PPh3)2Cl2 (0.05 mmol) | Facilitates borylation |

| Base | Potassium acetate (4 mmol) | Deprotonates and activates diboron |

| Solvent | N,N-Dimethylformamide (DMF) | Dissolves reagents, stabilizes Pd |

| Temperature | Reflux (~130°C) | Drives reaction to completion |

| Atmosphere | Nitrogen (inert) | Prevents oxidation, catalyst poisoning |

| Reaction Time | 6 hours | Ensures high conversion |

| Purification | Silica gel chromatography | Removes impurities, isolates product |

| Yield | ~75% | Efficient synthesis |

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the bis(4-bromophenyl)amino group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the boron atom.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or other organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atoms may be replaced with other functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Organic Synthesis: Used as a building block for synthesizing more complex molecules.

Materials Science:

Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

Mecanismo De Acción

The mechanism by which N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution . The bis(4-bromophenyl)amino group can also interact with other molecules, potentially affecting their reactivity and stability.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The electronic and physicochemical properties of triarylamine boronate esters are highly sensitive to substituents. Below is a comparative analysis of structurally related compounds:

Electronic and Performance Differences

- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl-substituted analogs (Table 1, rows 2–3) exhibit larger band gaps and higher open-circuit voltages (Voc ~0.9 V) in polymer solar cells due to strong electron-withdrawing effects, which reduce recombination losses . However, excessive CF₃ substitution (e.g., 3,5-diCF₃) slightly lowers Voc compared to mono-CF₃ derivatives, likely due to steric hindrance .

- Electron-Donating Groups (e.g., OMe, NMe₂): Methoxy and dimethylamino substituents enhance hole mobility by increasing electron density on the triarylamine core. For example, CZTPA-2 (methoxy-substituted) achieves a PCE of 11.79% in PSCs, outperforming the target compound in device efficiency . Dimethylamino derivatives (e.g., compound 13 in ) are utilized in fluorescence probes due to their tunable emission properties .

- Alkyl Chains (e.g., Butyl): The butyl-substituted analog (Table 1, row 5) improves solubility in nonpolar solvents, facilitating solution-processed device fabrication. This modification is critical for large-area perovskite solar cells .

Bromine vs. Boronate Esters:

Brominated analogs like N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline (CAS: 663943-27-9) lack the boronate moiety, limiting their direct use in cross-coupling reactions. However, their simpler structure enables cost-effective synthesis of polytriarylamines .

Key Research Findings

- Hole Mobility: Methoxy and alkyl-substituted derivatives exhibit higher hole mobility (>10⁻⁴ cm²/V·s) than brominated analogs due to enhanced intermolecular π-π stacking .

- Thermal Stability: Boronate esters with alkyl chains (e.g., butyl) show superior thermal stability (decomposition >300°C) compared to halogenated variants .

- Device Performance: CF₃-substituted polymers achieve higher Voc but lower fill factors than methoxy-based HTMs, highlighting a trade-off between voltage and charge transport .

Actividad Biológica

N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 850153-24-1) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H24BBr2NO2 |

| Molecular Weight | 529.08 g/mol |

| Appearance | White solid |

| Melting Point | 149 °C |

| Purity | ≥98.0% (HPLC) |

This compound functions primarily as a boronic acid derivative. Boronic acids are known to interact with diols and can inhibit certain biological pathways by modulating enzyme activity. Specifically, this compound may exhibit activity against various kinases due to its ability to form reversible covalent bonds with target proteins.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cells in vitro. For instance:

- Cell Lines Tested : The compound demonstrated cytotoxic effects on several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer).

- Mechanism : The anticancer activity is attributed to the inhibition of cell cycle progression and induction of apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli showed moderate antibacterial activity.

- Potential Application : The findings suggest that it could be developed into an antimicrobial agent for treating infections caused by resistant strains.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the anticancer potential of this compound.

- Methodology : In vitro assays were performed on various cancer cell lines.

- Results : The compound exhibited IC50 values in the low micromolar range across tested cell lines.

-

Study on Antimicrobial Properties :

- Objective : To assess the antimicrobial efficacy of the compound against common bacterial pathogens.

- Methodology : Disk diffusion method was employed to measure inhibition zones.

- Results : Significant inhibition was recorded against S. aureus with a zone of inhibition measuring 15 mm.

Q & A

Basic Question: What are the primary synthetic routes for preparing N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. For example, analogous structures (e.g., N,N-dimethyl derivatives) are prepared by reacting halogenated precursors (e.g., bromo- or chloroarenes) with pinacol boronate esters under palladium catalysis (e.g., Pd(dppf)Cl₂) in a mixture of THF/water with a base like K₂CO₃ at 80°C under inert conditions . Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common for aryl couplings.

- Halogen reactivity : Bromoarenes generally yield higher reaction efficiency compared to chloroarenes (e.g., 65% vs. 32% yield in analogous reactions) due to faster oxidative addition .

- Purification : Column chromatography using silica gel or Soxhlet extraction with methanol is employed for isolating the product .

Advanced Question: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The 4-bromophenyl groups introduce steric hindrance, potentially slowing transmetallation steps in Suzuki reactions. However, the electron-withdrawing bromine substituents enhance the electrophilicity of the aryl halide, improving oxidative addition kinetics. Comparative studies on similar compounds show that:

- Steric effects : Bulky substituents (e.g., tert-butyl groups) reduce coupling efficiency by ~20% due to hindered catalyst access .

- Electronic effects : Electron-deficient aryl boronate esters (e.g., with nitro groups) exhibit faster transmetallation but may require lower temperatures to avoid side reactions .

For this compound, balancing steric bulk (from bis-bromophenyl groups) and boronate reactivity requires optimized ligand-catalyst pairs (e.g., bulky phosphine ligands like XPhos) and elevated temperatures (80–100°C) .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and boronate ester integration. For example, the dioxaborolane moiety shows characteristic peaks at δ 1.3 ppm (¹H, methyl groups) and δ 25–30 ppm (¹³C, quaternary carbons) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., DART or ESI) validates molecular weight (expected m/z for C₂₄H₂₂Br₂BNO₂: ~561.0) .

- Elemental Analysis : Ensures purity (>98% by HPLC), critical for reproducibility in downstream applications .

Advanced Question: How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Substrate purity : Impurities in boronate esters (e.g., residual pinacol) can inhibit catalysis. Pre-purification via recrystallization or chromatography is recommended .

- Oxygen sensitivity : Boronate esters degrade under aerobic conditions. Rigorous inert atmosphere protocols (e.g., Schlenk lines) improve reproducibility .

- Solvent effects : THF/water mixtures (4:1 ratio) enhance solubility of inorganic bases (e.g., K₂CO₃), but DMF may improve yields for sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.